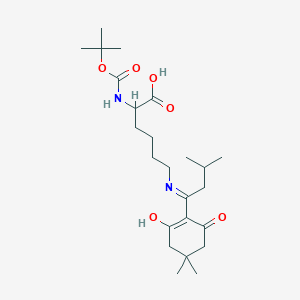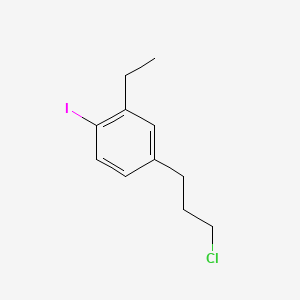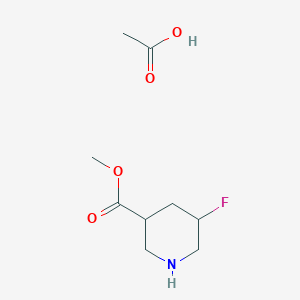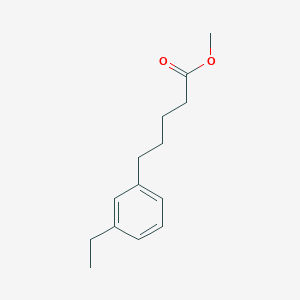![molecular formula C19H16N2O3 B14057949 [3-Methoxy-4-(2-phenoxyethoxy)benzylidene]propanedinitrile](/img/structure/B14057949.png)
[3-Methoxy-4-(2-phenoxyethoxy)benzylidene]propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-Methoxy-4-(2-phenoxyethoxy)benzylidene]propanedinitrile is an organic compound that belongs to the class of benzaldehyde derivatives It is characterized by the presence of methoxy, phenoxyethoxy, and benzylidene groups attached to a propanedinitrile backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-Methoxy-4-(2-phenoxyethoxy)benzylidene]propanedinitrile typically involves the condensation of 3-methoxy-4-(2-phenoxyethoxy)benzaldehyde with malononitrile. The reaction is usually carried out in the presence of a base, such as piperidine or pyridine, under reflux conditions. The reaction proceeds through the formation of a benzylidene intermediate, which subsequently reacts with malononitrile to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is typically achieved through recrystallization or chromatography.
化学反应分析
Types of Reactions
[3-Methoxy-4-(2-phenoxyethoxy)benzylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzylidene group can be reduced to form a corresponding benzyl derivative.
Substitution: The phenoxyethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Formation of 3-methoxy-4-(2-phenoxyethoxy)benzoic acid.
Reduction: Formation of 3-methoxy-4-(2-phenoxyethoxy)benzylamine.
Substitution: Formation of various substituted benzylidene derivatives.
科学研究应用
Chemistry
In chemistry, [3-Methoxy-4-(2-phenoxyethoxy)benzylidene]propanedinitrile is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of various heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine
In the field of medicine, this compound is explored for its potential therapeutic applications. It is being studied for its anti-inflammatory, antioxidant, and anticancer properties. Researchers are also investigating its role in modulating cellular pathways involved in disease progression.
Industry
In industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical structure makes it suitable for applications in the development of polymers, coatings, and adhesives.
作用机制
The mechanism of action of [3-Methoxy-4-(2-phenoxyethoxy)benzylidene]propanedinitrile involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and inhibiting the activity of certain enzymes and receptors. This interaction can modulate various cellular pathways, leading to changes in gene expression, protein synthesis, and cellular metabolism. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action.
相似化合物的比较
Similar Compounds
- 3-Methoxy-4-(2-phenoxyethoxy)benzaldehyde
- 3-Ethoxy-4-methoxybenzaldehyde
Uniqueness
Compared to similar compounds, [3-Methoxy-4-(2-phenoxyethoxy)benzylidene]propanedinitrile exhibits unique properties due to the presence of the benzylidene and propanedinitrile groups These functional groups contribute to its distinct reactivity and potential bioactivity
属性
分子式 |
C19H16N2O3 |
|---|---|
分子量 |
320.3 g/mol |
IUPAC 名称 |
2-[[3-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C19H16N2O3/c1-22-19-12-15(11-16(13-20)14-21)7-8-18(19)24-10-9-23-17-5-3-2-4-6-17/h2-8,11-12H,9-10H2,1H3 |
InChI 键 |
FASYUYVHROYLFT-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C#N)OCCOC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


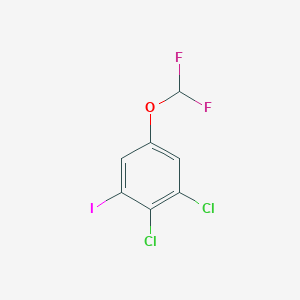
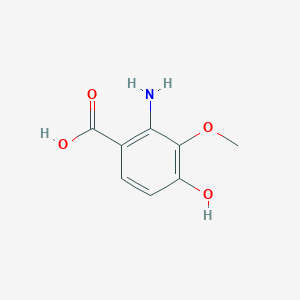
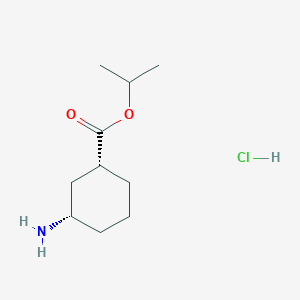


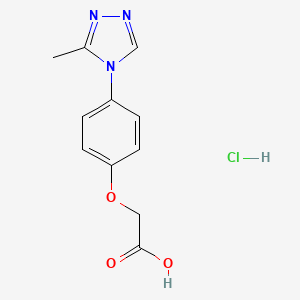
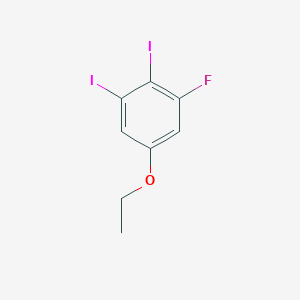


![Methyl 1-(6-bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylate](/img/structure/B14057925.png)
